molecular formula C12H14O4 B12793655 1'-Acetoxy-2',3'-dihydrosafrole CAS No. 73455-01-3

1'-Acetoxy-2',3'-dihydrosafrole

Cat. No.: B12793655
CAS No.: 73455-01-3
M. Wt: 222.24 g/mol
InChI Key: YDTOHZACIWPXLF-UHFFFAOYSA-N
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Description

1'-Acetoxy-2',3'-dihydrosafrole is a derivative of dihydrosafrole, a compound structurally related to safrole and isosafrole. For instance, acetoxy groups are commonly observed in eudesmane-type sesquiterpenoids isolated from Pseudolarix kaempferi, where they influence molecular stability and bioactivity . The compound’s acetylated moiety likely enhances lipophilicity and metabolic resistance compared to hydroxylated derivatives, a trend observed in structurally similar molecules .

Properties

CAS No.

73455-01-3

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

1-(1,3-benzodioxol-5-yl)propyl acetate

InChI

InChI=1S/C12H14O4/c1-3-10(16-8(2)13)9-4-5-11-12(6-9)15-7-14-11/h4-6,10H,3,7H2,1-2H3

InChI Key

YDTOHZACIWPXLF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCO2)OC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1’-Acetoxy-2’,3’-dihydrosafrole can be synthesized through the acetylation of 2’,3’-dihydrosafrole. The reaction typically involves the use of acetic anhydride as the acetylating agent and a catalyst such as pyridine to facilitate the reaction. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of 1’-Acetoxy-2’,3’-dihydrosafrole involves large-scale acetylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions: 1’-Acetoxy-2’,3’-dihydrosafrole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it back to its parent compound, 2’,3’-dihydrosafrole.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Regeneration of 2’,3’-dihydrosafrole.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme interactions and metabolic pathways.

    Medicine: Research has explored its potential as a precursor for pharmacologically active compounds.

    Industry: It is utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of 1’-Acetoxy-2’,3’-dihydrosafrole involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid and the parent compound, 2’,3’-dihydrosafrole. This process can influence various biochemical pathways, including those involved in enzyme activity and cellular signaling.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Table 1: Key Structural and Functional Differences

Compound Key Functional Groups Biological/Industrial Relevance Regulatory Status
Safrole Allylbenzene, methylenedioxy Precursor for fragrances, banned in cosmetics due to carcinogenicity . Prohibited by IFRA in fragrances .
Dihydrosafrole Saturated methylenedioxy Synthetic precursor; restricted due to metabolic conversion to safrole . Restricted under IFRA standards .
Isosafrole Isomeric methylenedioxy Historically used in perfumery; regulated similarly to safrole . Prohibited by IFRA .
1'-Acetoxy-2',3'-dihydrosafrole Acetoxy, dihydro scaffold Hypothesized enhanced stability vs. dihydrosafrole; potential niche in organic synthesis (inferred) No direct data; likely regulated under IFRA .

Key Findings:

  • Structural Stability: Acetoxy groups, as seen in eudesmane-type sesquiterpenoids (e.g., compounds 7 and 8 from Pseudolarix kaempferi), reduce oxidative degradation compared to hydroxylated analogs . This suggests 1'-Acetoxy-2',3'-dihydrosafrole may exhibit greater stability than dihydrosafrole.
  • Reactivity: Dihydrosafrole’s saturated scaffold reduces electrophilic reactivity vs. The acetoxy group may further modulate reactivity by steric hindrance or electronic effects.
  • Regulatory Implications : Like dihydrosafrole, 1'-Acetoxy-2',3'-dihydrosafrole likely falls under IFRA’s prohibition of safrole derivatives in fragrances due to structural and metabolic similarities .

Research Findings on Analogous Acetoxy Derivatives

Table 2: Bioactivity and Spectroscopic Data from Analogous Compounds

Compound Source Key Spectral Data Bioactivity
3-Methyl-5-(10′-acetoxy-...-olide (6) Marine-derived diterpene IR: 3450, 1729, 1650 cm⁻¹; ¹H NMR: δH 5.81 (s), 2.22 (d), 4.46 (m) . Cytotoxic against HepG2, A549, MDA-MB-231 .
1α,2α-Diacetoxy-eudesmane (7) Pseudolarix kaempferi NMR/MS confirmed acetyl and benzoyl esters; UV: α,β-unsaturated lactone . Not tested; structural focus .

Insights:

  • Spectroscopic Trends : Acetoxy groups in compounds like 6 and 7 produce distinct IR peaks (~1729 cm⁻¹ for ester C=O) and NMR signals (e.g., δH 2.22–4.46 for adjacent protons) . These markers aid in identifying 1'-Acetoxy-2',3'-dihydrosafrole in mixtures.

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